molecular formula C25H19N3O4S B2948231 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 866896-91-5

2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2948231
CAS No.: 866896-91-5
M. Wt: 457.5
InChI Key: SVPKKNGQOYVICH-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a thioacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multi-step reactions. The most common synthetic routes include cyclization processes such as [3+3], [4+2], and [5+1] cyclization reactions . These reactions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thioxopyrimidine core. Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .

Mechanism of Action

Comparison with Similar Compounds

Compared to other similar compounds, 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core and a thioacetamide moiety. Similar compounds include other thioxopyrimidines and pyridopyrimidines, such as palbociclib and dilmapimod, which also exhibit significant biological activity . the specific structure of this compound provides it with distinct chemical properties and biological activities that make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c1-31-18-13-11-17(12-14-18)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27-25(28)33-15-21(29)26-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPKKNGQOYVICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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